molecular formula C21H22N4O3S B2962039 (2,3-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 921529-33-1

(2,3-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2962039
CAS No.: 921529-33-1
M. Wt: 410.49
InChI Key: GFLTUEDORFGALA-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a 2,3-dimethoxyphenyl group linked to a piperazine ring, which is further substituted with a pyridazine-thiophene hybrid heterocycle. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Piperazine core: Enhances solubility and serves as a flexible spacer for interacting with biological targets.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-27-17-6-3-5-15(20(17)28-2)21(26)25-12-10-24(11-13-25)19-9-8-16(22-23-19)18-7-4-14-29-18/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLTUEDORFGALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,3-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound consists of a dimethoxyphenyl group linked to a piperazine moiety, which is further connected to a pyridazinyl-thiophenyl unit. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in reducing cell proliferation.
  • Neuropharmacological Effects : The piperazine component may contribute to effects on neurotransmitter systems.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Binding : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and activity.
  • Enzyme Inhibition : It may inhibit enzymes involved in cellular signaling pathways, contributing to its anticancer and antimicrobial effects.
  • Oxidative Stress Modulation : The structure suggests potential antioxidant properties, which could protect cells from oxidative damage.

Antimicrobial Activity

A study published in 2023 evaluated the antimicrobial efficacy of related compounds against various pathogens. Results indicated that certain derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting a potential application in treating infections .

Anticancer Activity

In vitro assays conducted on breast cancer cell lines demonstrated that the compound could reduce cell viability by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .

Neuropharmacological Research

A recent investigation into the neuropharmacological properties revealed that the compound exhibits anxiolytic effects in animal models. Behavioral tests indicated reduced anxiety-like behavior, possibly through modulation of serotonin receptors .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansSignificant inhibition
AnticancerBreast cancer cell linesReduced viability
NeuropharmacologicalAnimal modelsAnxiolytic effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Key Structural Features Reported Activity Reference
(2,3-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone (Target) 2,3-Dimethoxyphenyl, pyridazine-thiophene hybrid, piperazine linker Not explicitly reported; inferred potential for kinase modulation or CNS activity N/A
4-(Aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazin-1-yl)propyl]pyridazin-3(2H)-one Pyridazinone core, substituted piperazine, aryl/heteroaryl substituents Anticancer activity (in vitro cytotoxicity against human cancer cell lines)
(4-Methylpiperazin-1-yl)(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone (w3) Pyrimidine-triazole-piperazine hybrid, methylpiperazine Kinase inhibition (e.g., EGFR or ALK targets inferred from synthesis context)
4,5-Functionalized 6-phenyl-3(2H)-pyridazinones Pyridazinone core with 4,5-substituents (e.g., halogens, alkyl groups) Antinociceptive activity (formalin test in mice)

Key Observations :

Structural Divergence: The target compound uniquely combines a thiophene-pyridazine system, which may enhance π-π stacking interactions compared to pyridazinone or pyrimidine-based analogs .

Pharmacological Implications: Piperazine-containing analogs (e.g., w3) often exhibit improved solubility and bioavailability compared to non-piperazine derivatives . Thiophene incorporation may modulate selectivity for targets like serotonin or dopamine receptors due to its electron-rich nature, contrasting with pyridazinone-based compounds linked to anticancer activity .

Synthetic Routes: The target compound’s synthesis likely involves coupling a 2,3-dimethoxybenzoyl chloride with a preformed 4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine intermediate, analogous to methods used for w3 (isopropyl alcohol, HCl/dioxane) . By contrast, pyridazinone derivatives in were synthesized via nucleophilic substitution or cyclization reactions .

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